Octopinsäure

Übersicht

Beschreibung

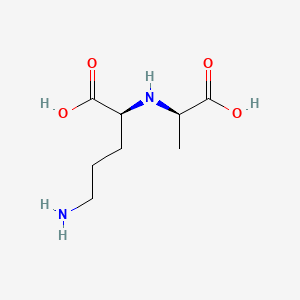

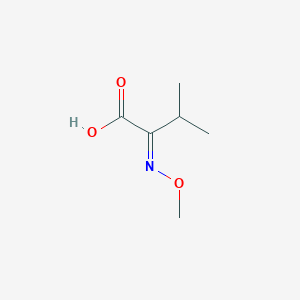

Octopinsäure ist ein Derivat von Alanin und wird als Oppin klassifiziert. Oppine sind einzigartige Verbindungen, die in Kronengall-Tumorgewebe gefunden werden, die durch Infektionen mit pathogenen, im Boden lebenden Agrobacterium-Arten, einschließlich Agrobacterium tumefaciens, Agrobacterium rhizogenes und Agrobacterium vitis, induziert werden . This compound wird durch die reduktive Kondensation von Pyruvat mit L-Ornithin synthetisiert .

Wissenschaftliche Forschungsanwendungen

Octopinic acid has several scientific research applications, including:

Wirkmechanismus

Target of Action

Octopinic acid is a specific compound found in crown gall tumor tissues induced by infections with Agrobacterium species . The primary targets of octopinic acid are the well-studied NAD(P)H-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine .

Mode of Action

It is known that the genesnoxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases . These genes are transferred into plant cells via a tumor-inducing (Ti) plasmid .

Biochemical Pathways

The biochemical pathways affected by octopinic acid involve the synthesis of opines, particularly nopaline and octopine . The corresponding genes are transferred into plant cells via a tumor-inducing (Ti) plasmid . In addition to the reverse oxidative reactions, the genes noxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases .

Pharmacokinetics

It is known that the compound is synthesized by nad(p)h-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with l-arginine .

Result of Action

The result of the action of octopinic acid is the synthesis of opines, particularly nopaline and octopine . These opines are specific compounds found in crown gall tumor tissues induced by infections with Agrobacterium species .

Action Environment

The action environment of octopinic acid is within the plant cells that have been infected with Agrobacterium species . The genes involved in the synthesis and catabolism of opines are transferred into these plant cells via a tumor-inducing (Ti) plasmid .

Biochemische Analyse

Biochemical Properties

Octopinic acid is synthesized by NAD(P)H-dependent dehydrogenases, which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine . It interacts with flavin-containing dehydrogenases, such as those found in Pseudomonas putida, which exhibit dehydrogenase activity toward octopinic acid in the presence of artificial electron acceptors . The enzyme contains flavin adenine dinucleotide, flavin mononucleotide, and [2Fe-2S]-iron sulfur as prosthetic groups . These interactions highlight the role of octopinic acid in biochemical reactions involving electron transfer and redox processes.

Cellular Effects

Octopinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In crown gall tumor tissues, octopinic acid is involved in the catabolism of opines, which are specific compounds synthesized by the infected plant cells . The presence of octopinic acid can affect the expression of genes related to opine synthesis and degradation, thereby influencing the overall metabolic state of the cells. Additionally, octopinic acid may impact cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction.

Molecular Mechanism

The molecular mechanism of octopinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Octopinic acid binds to flavin-containing dehydrogenases, facilitating electron transfer and redox reactions . This binding interaction is crucial for the enzyme’s activity and its ability to catalyze the conversion of substrates. Additionally, octopinic acid may inhibit or activate other enzymes involved in metabolic pathways, thereby modulating cellular processes. Changes in gene expression induced by octopinic acid can further influence cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octopinic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that octopinic acid is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to octopinic acid can lead to alterations in cellular metabolism and gene expression, which may have lasting effects on cell function. These temporal effects are important considerations for researchers studying the biochemical properties and applications of octopinic acid.

Dosage Effects in Animal Models

The effects of octopinic acid vary with different dosages in animal models. At low doses, octopinic acid may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of octopinic acid is required to elicit a measurable response. At high doses, octopinic acid may exhibit toxic or adverse effects, including disruption of cellular processes and potential cell death. These dosage effects are critical for understanding the safety and efficacy of octopinic acid in various applications.

Metabolic Pathways

Octopinic acid is involved in metabolic pathways related to opine synthesis and degradation. It interacts with enzymes such as flavin-containing dehydrogenases, which catalyze the conversion of substrates in these pathways The presence of octopinic acid can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cells

Transport and Distribution

Octopinic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of octopinic acid across cellular membranes, ensuring its proper localization and accumulation . The distribution of octopinic acid within cells can impact its activity and function, as it may interact with different biomolecules in various cellular compartments. Understanding the transport and distribution mechanisms of octopinic acid is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of octopinic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Octopinic acid may localize to the cytoplasm, mitochondria, or other organelles, where it can exert its effects on cellular processes . The activity and function of octopinic acid can be affected by its localization, as it may interact with different enzymes and biomolecules in various subcellular environments. Understanding the subcellular localization of octopinic acid is important for elucidating its role in cellular function and metabolism.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Octopinsäure kann durch die reduktive Kondensation von Pyruvat mit L-Ornithin synthetisiert werden. Diese Reaktion wird durch NAD(P)H-abhängige Dehydrogenasen (Synthasen) katalysiert . Das an diesem Prozess beteiligte Enzym enthält Flavin-Adenin-Dinukleotid, Flavin-Mononukleotid und [2Fe-2S]-Eisensulfur als prosthetische Gruppen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von gentechnisch veränderten Stämmen von Agrobacterium tumefaciens. Diese Stämme enthalten ein großes Tumor-induzierendes Plasmid, das sich teilweise in die Pflanzen-Kern-DNA integriert und zur Produktion von this compound in den Tumorzellen führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Octopinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann durch Flavin-haltige Dehydrogenasen oxidiert werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, die ihre Amino- und Carboxylgruppen betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Flavin-haltige Dehydrogenasen und künstliche Elektronenakzeptoren wie 2,6-Dichlorindophenol.

Reduktion: NAD(P)H-abhängige Dehydrogenasen (Synthasen).

Hauptprodukte:

Oxidation: Das Hauptprodukt der Oxidation von this compound ist eine oxidierte Form der Verbindung.

Reduktion: Das Hauptprodukt der Reduktionsreaktion ist this compound selbst.

4. Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen durch seine Interaktion mit Flavin-haltigen Dehydrogenasen aus. Diese Enzyme katalysieren die reduktive Kondensation von Pyruvat mit L-Ornithin zur Bildung von this compound . Zu den molekularen Zielen, die an diesem Prozess beteiligt sind, gehört das aktive Zentrum des Enzyms, das Flavin-Adenin-Dinukleotid, Flavin-Mononukleotid und [2Fe-2S]-Eisensulfur als prosthetische Gruppen enthält .

Vergleich Mit ähnlichen Verbindungen

Octopinsäure ähnelt anderen Oppinen, wie Nopaline und Octopine. Es ist einzigartig in seinem spezifischen Syntheseweg und seiner Interaktion mit Flavin-haltigen Dehydrogenasen .

Ähnliche Verbindungen:

Nopaline: Synthetisiert durch die reduktive Kondensation von α-Ketoglutarat mit L-Arginin.

Octopine: Synthetisiert durch die reduktive Kondensation von Pyruvat mit L-Arginin.

Die Einzigartigkeit von this compound liegt in ihrer spezifischen Interaktion mit Flavin-haltigen Dehydrogenasen und ihrer Rolle beim selektiven Wachstum von Agrobacterium tumefaciens-Stämmen .

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXJZFWRBQTIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942270 | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-09-5 | |

| Record name | Octopinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Octopinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

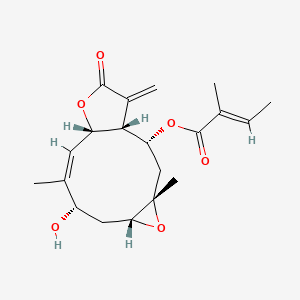

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252732.png)

![(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1252738.png)